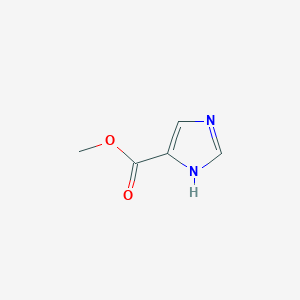

Methyl 4-imidazolecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLGIQNHKLWSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340564 | |

| Record name | Methyl 4-imidazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17325-26-7 | |

| Record name | Methyl 4-imidazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-imidazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-imidazolecarboxylate synthesis from 1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 4-imidazolecarboxylate from 1H-imidazole-4-carboxylic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed esterification process. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow to support researchers in the successful synthesis and characterization of this important imidazole (B134444) derivative.

Overview of the Synthesis

The synthesis of this compound from 1H-imidazole-4-carboxylic acid is achieved through an esterification reaction. The most common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used.[2][3] The reaction proceeds by protonation of the carboxylic acid carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the methanol. Subsequent dehydration yields the desired ester and water.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Source(s) |

| Starting Material | 1H-Imidazole-4-carboxylic acid | - |

| Reagent | Methanol | [1] |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Reaction Time | Overnight | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 89% | [1] |

| Product Melting Point | 154-156 °C | [1][4] |

| Product Purity | 98% | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

-

1H-Imidazole-4-carboxylic acid (1.0 g, 8.9 mmol)

-

Methanol (30 mL)

-

Concentrated Sulfuric Acid (1 mL)

-

Ethyl Acetate (B1210297)

-

Cold Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

3.2. Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol).

-

Add methanol (30 mL) to the flask and stir to suspend the carboxylic acid.

-

Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred suspension. An exothermic reaction may occur. It is recommended to cool the flask in an ice bath during the addition.

-

Attach a reflux condenser to the flask.

3.3. Reaction Execution

-

Heat the reaction mixture to reflux using a suitable heating mantle.

-

Maintain the reflux with continuous stirring overnight to ensure the reaction goes to completion.[1]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3.4. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the excess methanol.[1]

-

Partition the residue between cold water and ethyl acetate.[1]

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to afford the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.[5]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the imidazole ring protons and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the imidazole ring carbons, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and N-H stretching of the imidazole ring.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-imidazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-imidazolecarboxylate is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] As an alkyl ester of imidazole (B134444) carboxylic acid, its structural features make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual workflows to aid in its practical application in a research and development setting. The compound has been identified as a starting material for various synthetic pathways and is noted for its potential role as a biocatalyst or bioligand in biochemical reactions, with possible pharmacological activities including anti-tumor and anti-inflammatory effects.[2]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White/Crystalline Powder | [1][3] |

| Melting Point | 154-156 °C | [1][4] |

| Boiling Point | 318.2 °C at 760 mmHg | [1][5] |

| Density | 1.275 - 1.46 g/cm³ | [1][5] |

| Solubility | Soluble in Methanol (B129727); >18.9 µg/mL at pH 7.4 | [1][6] |

| pKa (Predicted) | 10.89 ± 0.10 | [1] |

| Flash Point | 146.2 °C | [1][5] |

| Vapor Pressure | 0.000368 mmHg at 25°C | [1][5] |

| Refractive Index | 1.53 | [1][5] |

| CAS Number | 17325-26-7 | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 1H-imidazole-4-carboxylic acid.[3]

Materials:

-

1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol)

-

Methanol (30 mL)

-

Concentrated sulfuric acid (1 mL)

-

Cold water

-

Ethyl acetate

Procedure:

-

Combine 1H-imidazole-4-carboxylic acid and methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete esterification.

-

After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess methanol.

-

Partition the resulting residue between cold water and ethyl acetate.

-

Separate the organic layer, which contains the product.

-

Concentrate the organic layer under reduced pressure to yield this compound.

This procedure has been reported to achieve a yield of approximately 89%.[3]

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties

Standard experimental methods can be employed to verify the physicochemical properties of synthesized this compound.

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point Determination (Capillary Method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube, sealed at one end, and place it into the liquid.

-

Attach the test tube to a thermometer and heat it in a liquid bath.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/methanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Measure and record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Generate a titration curve by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Caption: Workflow for determining physicochemical properties.

Role in Chemical Synthesis

This compound is a key starting material for the synthesis of more complex molecules.[1][2] Its imidazole core and ester functional group allow for a variety of chemical modifications, making it a versatile intermediate in the development of novel compounds.[1]

For example, it has been used as a precursor in the synthesis of:

-

1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde[2]

-

Osmium(2,2′-bipyridyl)2(methyl 4-imidazolcarboxylate)dichloride[2]

These derivatives have potential applications in fields ranging from pharmaceuticals to materials science.[1]

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It may cause skin, eye, and respiratory irritation.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with practical experimental protocols and workflows. A thorough understanding of these properties is essential for its effective use as a versatile building block in chemical synthesis and for the development of novel compounds with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to Methyl 4-imidazolecarboxylate (CAS: 17325-26-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-imidazolecarboxylate, with CAS number 17325-26-7, is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. As an alkyl ester of imidazole (B134444) carboxylic acid, this compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[1] While direct biological activities of this compound are not extensively documented, the imidazole core is a well-established pharmacophore present in numerous therapeutic agents with activities ranging from anticancer and antifungal to anti-inflammatory and antihypertensive.[2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, alongside detailed experimental protocols. It is intended to be a valuable resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1][7] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 17325-26-7 | |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 154-156 °C | |

| Assay | ≥98% | |

| SMILES String | COC(=O)c1c[nH]cn1 | |

| InChI Key | DVLGIQNHKLWSRU-UHFFFAOYSA-N |

Synthesis of this compound

The most common and straightforward synthesis of this compound is through the acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid with methanol (B129727).[7]

Experimental Protocol: Fischer Esterification

Materials:

-

1H-imidazole-4-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Cold water

-

Sodium bicarbonate (NaHCO₃) solution (aqueous)

Procedure:

-

In a round-bottom flask, suspend 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol) in methanol (30 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (1 mL) to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux overnight with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the excess methanol.

-

Partition the residue between cold water and ethyl acetate.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 9.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Yield: Approximately 89%.[7]

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.74 (s, 3H), 7.79 (bs, 2H), 12.75 (bs, 1H).[8]

-

LC-MS: [M+1] = 127.23.[8]

Caption: Fischer esterification of 1H-imidazole-4-carboxylic acid.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly substituted imidazoles which are of great interest in medicinal chemistry.[1][9]

Synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde

This compound serves as a starting material in the multi-step synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde, an important intermediate for various imidazole-based compounds.[10]

Synthesis of Osmium(II) Complexes

This compound is also utilized in the synthesis of organometallic complexes, such as osmium(2,2′-bipyridyl)₂(methyl 4-imidazolcarboxylate)dichloride.[10] These types of complexes are often investigated for their applications in catalysis and materials science.

Caption: Synthetic utility of this compound.

Biological Context and Drug Development

While specific biological data for this compound is scarce, the imidazole moiety is a cornerstone in drug development.[6] Its presence in the amino acid histidine means it plays a fundamental role in protein structure and function. The imidazole ring's ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged scaffold for interacting with biological targets.[11]

Derivatives of imidazolecarboxylates are investigated for a wide range of pharmacological activities, including:

-

Anticancer: Some imidazole derivatives have shown potent antitumor activity.[3][12][13]

-

Antifungal and Antibacterial: The imidazole core is found in many antifungal and antibacterial drugs.[3][4]

-

Anti-inflammatory and Analgesic: A variety of imidazole-containing compounds exhibit anti-inflammatory and pain-relieving properties.[14]

-

Antiviral: Imidazole derivatives have been explored for their potential as antiviral agents.[3]

-

Cardiovascular: Certain imidazole compounds have shown hypotensive effects.[2]

This compound, therefore, represents a key starting point for the synthesis of novel drug candidates in these therapeutic areas.

Example of a Signaling Pathway Modulated by Imidazole Derivatives

It is important to reiterate that the following diagram illustrates a general signaling pathway that can be modulated by certain imidazole-containing compounds and is not specific to this compound. For instance, some imidazole derivatives have been shown to act as inhibitors of key signaling kinases.

Caption: General kinase inhibition by an imidazole derivative.

Safety and Handling

This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][14]

-

Hazard Codes: H315, H319, H335[14]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[14]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

Conclusion

This compound is a readily synthesized and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its primary value lies in its role as a scaffold for the construction of more complex, biologically active molecules. While direct pharmacological data on this specific ester is limited, the extensive and diverse bioactivities of the imidazole class of compounds underscore the importance of this compound as a key building block in the ongoing quest for novel therapeutics. Researchers and drug development professionals can utilize this compound as a reliable starting point for the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Imidazole methyl carboxylate | 17325-26-7 | FI16033 [biosynth.com]

- 10. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 4-imidazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4-imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocols for acquiring NMR data and presents the spectral information in a clear, tabulated format for ease of reference and comparison.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential biological activity. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for structural elucidation and purity assessment.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A detailed experimental protocol is provided below to ensure reproducibility.

Sample Preparation

A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable proton of the imidazole (B134444) N-H group.[1]

NMR Data Acquisition

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz. The data was acquired at a standard temperature of 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) for calibration.

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

NMR Data Presentation

The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The assignments are based on standard chemical shift ranges, multiplicities, and coupling constants.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.50 (broad s) | Singlet, broad | 1H | N-H |

| 7.95 (s) | Singlet | 1H | H-2 |

| 7.65 (s) | Singlet | 1H | H-5 |

| 3.75 (s) | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the N-H proton is concentration and temperature dependent and may appear as a broad singlet.

¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ ppm) | Assignment |

| 162.5 | C=O |

| 137.0 | C-2 |

| 135.5 | C-4 |

| 120.0 | C-5 |

| 51.5 | -OCH₃ |

Structural Assignment and Logical Relationships

The structure of this compound and the assignment of its NMR signals are logically interconnected. The following diagram illustrates the relationship between the molecular structure and the observed NMR signals.

References

In-Depth Technical Guide to the Crystal Structure of Methyl 4-imidazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Methyl 4-imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by quantitative data, detailed experimental protocols, and workflow visualizations. The information presented is crucial for understanding the molecule's steric and electronic properties, which underpins its interaction with biological targets and informs the design of novel derivatives.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₆N₂O₂ |

| Formula Weight | 126.11 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.359(3) Å |

| b | 11.025(4) Å |

| c | 6.786(3) Å |

| α | 90° |

| β | 108.68(3)° |

| γ | 90° |

| Volume | 592.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.414 Mg/m³ |

| Absorption Coefficient | 0.111 mm⁻¹ |

| F(000) | 264 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.72 to 27.50° |

| Index Ranges | -10 ≤ h ≤ 10, -14 ≤ k ≤ 14, -8 ≤ l ≤ 8 |

| Reflections Collected | 4268 |

| Independent Reflections | 1358 [R(int) = 0.026] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1358 / 0 / 82 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.046, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.134 |

| Largest diff. peak and hole | 0.21 and -0.20 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C5 | 1.204(2) |

| O2-C5 | 1.332(2) |

| O2-C6 | 1.448(2) |

| N1-C2 | 1.319(2) |

| N1-C4 | 1.374(2) |

| N2-C2 | 1.348(2) |

| N2-C3 | 1.368(2) |

| C3-C4 | 1.354(2) |

| C4-C5 | 1.472(2) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C2-N1-C4 | 107.5(1) |

| C2-N2-C3 | 108.1(1) |

| N1-C2-N2 | 112.1(2) |

| N2-C3-C4 | 106.3(1) |

| N1-C4-C3 | 106.0(1) |

| N1-C4-C5 | 126.1(2) |

| C3-C4-C5 | 127.9(2) |

| O1-C5-O2 | 124.6(2) |

| O1-C5-C4 | 124.1(2) |

| O2-C5-C4 | 111.3(1) |

| C5-O2-C6 | 116.4(1) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

-

Reaction Setup: 1H-Imidazole-4-carboxylic acid (1.12 g, 10 mmol) was suspended in methanol (B129727) (50 ml).

-

Acid Catalysis: The suspension was cooled in an ice bath, and concentrated sulfuric acid (1.5 ml) was added dropwise with stirring.

-

Reflux: The reaction mixture was heated to reflux and maintained at this temperature for 8 hours.

-

Workup: After cooling to room temperature, the solvent was removed under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous solution was extracted with ethyl acetate (B1210297) (3 x 50 ml).

-

Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product. The product was then purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (95:5 v/v) as the eluent.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in a mixture of ethanol (B145695) and water (1:1 v/v) at room temperature. Colorless, block-shaped crystals appeared after several days.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal with dimensions of 0.25 x 0.20 x 0.15 mm was selected and mounted on a glass fiber.

-

Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer at 298(2) K. The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

-

Data Processing: The collected frames were integrated using the SAINT software package. The data were corrected for Lorentz and polarization effects. An empirical absorption correction was applied using SADABS.

-

Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key experimental workflow for the determination of the crystal structure.

Theoretical DFT Insights into Methyl 4-imidazolecarboxylate: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole (B134444) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Methyl 4-imidazolecarboxylate, as a member of this class, holds significant potential for drug design and development. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in elucidating the structural, electronic, and spectroscopic properties of this compound. By leveraging computational methodologies, researchers can gain profound insights into the molecule's reactivity, stability, and potential biological activity, thereby accelerating the drug discovery process. This document outlines the theoretical framework, computational protocols, and expected data from DFT studies, serving as a valuable resource for computational chemists and drug development professionals.

Introduction to Imidazole Derivatives and DFT

The imidazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms. This moiety is present in many biologically important molecules, including the amino acid histidine, and is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, such as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][3][4] The pharmacological significance of imidazole derivatives underscores the importance of understanding their fundamental chemical properties to design more potent and specific drugs.

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry and materials science, providing a balance between accuracy and computational cost for the study of molecular systems.[5] DFT calculations allow for the prediction of various molecular properties, including optimized geometries, electronic structures, vibrational frequencies, and reactivity descriptors, which are crucial for understanding the behavior of molecules at a subatomic level.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology, based on common practices in DFT studies of imidazole derivatives, is recommended for the theoretical investigation of this compound.

Software and Hardware

DFT calculations are typically performed using specialized software packages such as Gaussian, ORCA, or Spartan. These programs are run on high-performance computing clusters to handle the computational demands of the calculations.

Level of Theory and Basis Set

The choice of the functional and basis set is critical in DFT calculations. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the strengths of both Hartree-Fock theory and DFT, offering a good compromise between accuracy and computational efficiency for a wide range of chemical systems.

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments.

The general workflow for a DFT study of this compound can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 5. Benchmarking Mechanistic Structural, Molecular Docking, ADMET and Biological Properties of Methyl- Imidazole Derivative… [ouci.dntb.gov.ua]

- 6. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

Spectroscopic Characterization of Methyl 4-imidazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 4-imidazolecarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the expected spectral data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.75 | br s | N-H |

| 7.79 | s | H-2 |

| 7.79 | s | H-5 |

| 3.74 | s | -OCH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C=O |

| 137.5 | C-2 |

| 128.0 | C-4 |

| 122.0 | C-5 |

| 51.5 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-2800 | Broad | N-H stretch |

| 1720 | Strong | C=O stretch (ester) |

| 1580 | Medium | C=N stretch |

| 1450 | Medium | C-H bend (methyl) |

| 1280 | Strong | C-O stretch (ester) |

| 1100 | Medium | Imidazole ring vibration |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 126.04 | 100 | [M]⁺ (Molecular Ion) |

| 95.03 | ~60 | [M - OCH₃]⁺ |

| 68.03 | ~40 | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Brucker Avance 400 MHz spectrometer (or equivalent).

-

-

¹H NMR Data Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrumentation:

-

PerkinElmer Spectrum Two FTIR spectrometer (or equivalent).

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Perform an automatic background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (or equivalent GC-MS system).

-

-

Gas Chromatography (GC) Method:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 250 °C at 15 °C/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: FTIR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry (GC-MS) Experimental Workflow.

Tautomerism in Methyl 4-imidazolecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of methyl 4-imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the tautomeric equilibrium of this molecule is crucial, as the different forms can exhibit distinct physicochemical properties, influencing their biological activity, reactivity, and formulation characteristics. This document outlines the theoretical basis of tautomerism in this compound, details the experimental and computational methodologies for its investigation, and presents relevant data in a structured format.

Introduction to Tautomerism in Imidazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, known as tautomers, which differ in the position of a proton and the location of a double bond.[1] In asymmetrically substituted imidazoles like this compound, prototropic tautomerism is of particular significance. The imidazole (B134444) ring contains a pyrrole-type nitrogen (N-H) and a pyridine-type nitrogen. The proton from the N-H group can migrate to the pyridine-type nitrogen, leading to a dynamic equilibrium between two tautomeric forms. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH.[2]

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the methyl 1H-imidazole-4-carboxylate (the 4-substituted tautomer) and the methyl 1H-imidazole-5-carboxylate (the 5-substituted tautomer). These forms are in a constant state of equilibrium.

Caption: Prototropic tautomerism of this compound.

The relative stability of these two tautomers is dictated by the electronic influence of the methyl carboxylate group. Electron-withdrawing groups, such as the ester functionality, can affect the acidity of the N-H protons and the electron density at the ring nitrogens, thereby shifting the equilibrium.

Experimental Methodologies for Tautomer Analysis

The study of tautomeric equilibria in solution predominantly relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for both qualitative and quantitative analysis of tautomers in solution. Depending on the rate of interconversion, the spectra may show distinct signals for each tautomer or averaged signals.

3.1.1. Detailed Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used to assess this effect.

-

-

1H NMR Spectroscopy:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Key Signals to Observe:

-

The chemical shifts of the two aromatic protons on the imidazole ring (H2 and H5 in the 4-carboxylate tautomer; H2 and H4 in the 5-carboxylate tautomer).

-

The N-H proton signal, which may be broad due to proton exchange and its chemical shift can be indicative of the predominant tautomer.

-

-

In cases of slow exchange on the NMR timescale, separate signals for each tautomer will be observed. The ratio of their integrals can be used to determine the tautomer population.

-

-

13C NMR Spectroscopy:

-

Obtain a proton-decoupled 13C NMR spectrum.

-

Key Signals to Observe:

-

The chemical shifts of the imidazole ring carbons (C2, C4, and C5). The chemical shifts of C4 and C5 are particularly sensitive to the position of the N-H proton and the substituent.[1]

-

-

The difference in chemical shifts between C4 and C5 can be a diagnostic tool to identify the major tautomer.[1]

-

-

Quantitative Analysis:

-

If distinct signals for each tautomer are observed in the 1H NMR spectrum, the relative concentrations can be determined by integrating the corresponding non-exchangeable proton signals.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers: KT = [5-carboxylate tautomer] / [4-carboxylate tautomer].

-

The Gibbs free energy difference (ΔG) between the tautomers can then be calculated using the equation: ΔG = -RT ln(KT).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra in different solvents or at different pH values. The two tautomers are expected to have different chromophores and thus different absorption maxima (λmax).

3.2.1. Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute stock solution of this compound in a non-polar solvent. From this, prepare a series of solutions in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the shifts in λmax and changes in molar absorptivity. These changes can be correlated with the solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for calculating spectroscopic properties that can be compared with experimental data.

Detailed Computational Protocol

-

Model Building: Create three-dimensional structures of both the methyl 1H-imidazole-4-carboxylate and methyl 1H-imidazole-5-carboxylate tautomers.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for studying tautomerism in solution.

-

The relative energies of the optimized structures will indicate the more stable tautomer under the given conditions.

-

-

Spectroscopic Prediction:

-

Calculate the 1H and 13C NMR chemical shifts for each optimized tautomer using the Gauge-Including Atomic Orbital (GIAO) method.

-

Simulate the UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

-

-

Comparison with Experimental Data: Compare the calculated spectroscopic data with the experimental NMR and UV-Vis spectra to identify the predominant tautomer in solution.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shift Differences

| Proton | Methyl 1H-imidazole-4-carboxylate (Predicted) | Methyl 1H-imidazole-5-carboxylate (Predicted) |

| H2 | ~7.8-8.0 ppm | ~7.7-7.9 ppm |

| H5/H4 | ~7.5-7.7 ppm | ~7.9-8.1 ppm |

| N-H | Solvent and concentration dependent | Solvent and concentration dependent |

| OCH3 | ~3.8 ppm | ~3.8 ppm |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Table 2: Predicted 13C NMR Chemical Shift Differences

| Carbon | Methyl 1H-imidazole-4-carboxylate (Predicted) | Methyl 1H-imidazole-5-carboxylate (Predicted) |

| C2 | ~135-137 ppm | ~136-138 ppm |

| C4 | ~138-140 ppm | ~120-122 ppm |

| C5 | ~118-120 ppm | ~139-141 ppm |

| C=O | ~162-164 ppm | ~162-164 ppm |

| OCH3 | ~51-53 ppm | ~51-53 ppm |

Note: The significant difference in the chemical shifts of C4 and C5 between the two tautomers is a key diagnostic feature.[1]

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism in this compound.

Caption: Workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that significantly influences its properties and potential applications. While specific experimental data for this molecule is limited, this guide provides a robust framework for its investigation. A combined approach, utilizing both experimental techniques like NMR and UV-Vis spectroscopy and computational methods such as DFT, is essential for a thorough understanding of the tautomeric equilibrium. The detailed protocols and expected data trends presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to characterize and ultimately harness the properties of the different tautomeric forms of this important heterocyclic compound.

References

The Genesis and Evolution of Imidazole-4-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, from the essential amino acid histidine to numerous pharmaceuticals, underscores its significance. Among the vast array of imidazole derivatives, imidazole-4-carboxylic acid esters have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for these esters. It further delves into their biological activities and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Historical Perspective: The Dawn of Imidazole Chemistry

The story of imidazole-4-carboxylic acid esters is intrinsically linked to the broader history of imidazole synthesis. The imidazole ring system was first synthesized in 1858 by the German chemist Heinrich Debus, who obtained it from the reaction of glyoxal (B1671930) and ammonia.[1] This foundational work laid the groundwork for future explorations into this versatile heterocycle.

A pivotal moment in imidazole synthesis came with the work of Bronisław Radziszewski in 1882. The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and it remains a viable method for producing C-substituted imidazoles.[2][3]

While the precise first synthesis of an imidazole-4-carboxylic acid ester is not definitively documented in readily available historical records, early 20th-century chemists like F. L. Pyman made significant contributions to imidazole chemistry, including the synthesis of various imidazole carboxylic acids. It is highly probable that the simple esters were prepared through classical esterification of these acids shortly after their discovery. The synthesis of imidazole-4(5)-carboxylic acids was a known process, and their conversion to esters would have been a straightforward chemical transformation at the time.

Over the years, several other named reactions have been developed for the synthesis of the imidazole core, each offering different advantages in terms of substituent patterns and reaction conditions. These include:

-

The Marckwald Synthesis: This method involves the reaction of α-amino ketones with cyanates or thiocyanates to form imidazole-2-thiones or -ones, which can then be converted to the desired imidazoles.

-

The Wallach Synthesis: This synthesis utilizes the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride.

-

The Bredereck Synthesis: This approach uses α-hydroxyketones and formamide (B127407) to produce imidazoles.

These classical methods, along with modern advancements, have provided a rich toolbox for the construction of a diverse range of imidazole derivatives, including the therapeutically important imidazole-4-carboxylic acid esters.

Synthetic Methodologies for Imidazole-4-Carboxylic Acid Esters

The synthesis of imidazole-4-carboxylic acid esters can be broadly categorized into two approaches: construction of the imidazole ring with the ester functionality pre-installed, or post-modification of a pre-formed imidazole ring.

De Novo Synthesis of the Imidazole Ring

These methods build the imidazole core from acyclic precursors, incorporating the ester group at the 4-position during the cyclization process.

A common and well-documented route to ethyl imidazole-4-carboxylate starts from the readily available amino acid, glycine. This multi-step process involves the following key transformations:

Experimental Protocol: Synthesis of Ethyl Imidazole-4-Carboxylate from Glycine [4]

-

N-Acetylation of Glycine: Glycine is acetylated using acetic anhydride (B1165640) to yield acetylglycine.

-

Esterification: The carboxylic acid of acetylglycine is esterified to the corresponding ethyl ester using ethanol (B145695) in the presence of an acid catalyst.

-

Formylation and Cyclization: The acetylglycine ethyl ester is then condensed with ethyl formate (B1220265) in the presence of a strong base (e.g., sodium ethoxide) to form an enolate, which is subsequently cyclized with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to yield a 2-mercapto-imidazole-4-carboxylate.

-

Desulfurization/Oxidation: The 2-mercapto group is removed by oxidation, typically with hydrogen peroxide or nitric acid, to afford the final ethyl imidazole-4-carboxylate.

Logical Workflow for Glycine-based Synthesis

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

Solubility Profile of Methyl 4-imidazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-imidazolecarboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and furnishes detailed experimental protocols for researchers to determine solubility in various solvents.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its utility as a precursor for the synthesis of various biologically active molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs). This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the methodologies to conduct their own precise solubility assessments.

Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights.

Table 1: Quantitative and Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Methanol (B129727) | Not Specified | Soluble[1][2] | Qualitative |

| Methyl 1H-imidazole-5-carboxylate (Isomer) | Aqueous (pH 7.4) | Not Specified | >18.9 µg/mL[3] | Quantitative |

| Ethyl 4-methyl-5-imidazolecarboxylate | Chloroform/Methanol | Not Specified | 50 mg/mL[4][5] | Quantitative |

| Ethyl 4-methyl-5-imidazolecarboxylate | Acetone | Not Specified | 2.5%[4] | Quantitative |

Note: Data for isomers and related compounds are provided for reference and should be interpreted with caution as solubility can be highly sensitive to minor structural changes.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, this section details established experimental protocols. The choice of method may depend on the required accuracy, the amount of substance available, and the available equipment.

General Qualitative Solubility Assessment

A preliminary qualitative assessment can be performed to classify the compound's solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously for at least 60 seconds.[4][5]

-

Visually inspect the solution for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is classified as insoluble in that solvent under the tested conditions.[5]

-

This procedure can be systematically applied to a range of solvents, including water, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent to be tested. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature using a shaker or a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is often recommended.

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant saturated solution. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be employed to ensure a clear solution.

-

Analyze the concentration of this compound in the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.

-

The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/100mL, or mol/L).

Quantitative Solubility Determination: Laser Dynamic Method

For a more rapid and automated determination of solubility, particularly as a function of temperature, the laser dynamic method can be employed.

Procedure:

-

A suspension of this compound in the chosen solvent is prepared in a sample cell.

-

The sample is heated at a controlled rate while being stirred.

-

A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

-

As the temperature increases, the solid dissolves, leading to an increase in light transmission.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution and maximum light transmission, is recorded as the saturation temperature for that specific concentration.

-

By repeating this process with different initial concentrations, a solubility curve as a function of temperature can be generated.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains sparse in readily accessible literature, its qualitative solubility in methanol is noted. For researchers and professionals in drug development, the experimental protocols provided in this guide offer a clear pathway to determining the precise solubility of this compound in various solvents of interest. The generation of such data is essential for the optimization of synthetic routes, purification strategies, and the successful formulation of new pharmaceutical products.

References

- 1. This compound | 17325-26-7 [amp.chemicalbook.com]

- 2. This compound | 17325-26-7 [chemicalbook.com]

- 3. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基-5-咪唑甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-甲基-5-咪唑甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Screening of Methyl 4-imidazolecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse library of Methyl 4-imidazolecarboxylate derivatives and their subsequent biological screening. The imidazole (B134444) scaffold is a crucial pharmacophore in medicinal chemistry, and derivatives of this compound are promising candidates for the development of novel therapeutic agents. These protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of substituted imidazole derivatives. The primary strategies for derivatization include N-alkylation/N-arylation, amide coupling of the ester, and multicomponent reactions.

General Protocol for N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated this compound derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

General Protocol for Amide Coupling of this compound

This protocol outlines the conversion of the methyl ester to a variety of amide derivatives.

Materials:

-

This compound

-

Primary or secondary amine

-

Trimethylaluminum (B3029685) (AlMe₃) or Sodium methoxide (B1231860) (NaOMe)

-

Toluene (B28343) or Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Using Trimethylaluminum:

-

Dissolve the desired amine (2.0 eq) in toluene. .

-

Cool the solution to 0 °C and slowly add a 2M solution of trimethylaluminum in toluene (2.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of this compound (1.0 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

-

-

Using Sodium Methoxide:

-

To a solution of this compound (1.0 eq) and the desired amine (1.5 eq) in methanol, add a catalytic amount of sodium methoxide.

-

Stir the reaction at reflux and monitor by TLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Biological Screening Protocols

The synthesized this compound derivatives can be screened for a variety of biological activities, including antimicrobial and anticancer properties.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

-

Synthesized imidazole derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

DMSO (for dissolving compounds)

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a microbial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each synthesized compound in DMSO.

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

-

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Synthesized imidazole derivatives

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Normal cell line (for cytotoxicity comparison, e.g., MCF-10A)

-

DMEM or RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compounds.

-

Include a vehicle control (cells treated with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | R Group (N-1) | R' Group (C-5) | S. aureus | E. coli | C. albicans |

| MIC-1 | H | H | >128 | >128 | >128 |

| MIC-2 | Benzyl | H | 64 | 128 | 32 |

| MIC-3 | 4-Chlorobenzyl | H | 32 | 64 | 16 |

| MIC-4 | 2,4-Dichlorobenzyl | H | 16 | 32 | 8 |

| Ciprofloxacin | - | - | 1 | 0.5 | N/A |

| Fluconazole | - | - | N/A | N/A | 8 |

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | R Group (N-1) | R' Group (C-2) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | MCF-10A (Normal) |

| ICC-1 | H | Phenyl | >100 | >100 | >100 | >100 |

| ICC-2 | Methyl | 4-Fluorophenyl | 25.3 | 32.1 | 28.7 | >100 |

| ICC-3 | Ethyl | 4-Chlorophenyl | 12.8 | 18.5 | 15.2 | 85.6 |

| ICC-4 | Propyl | 4-Methoxyphenyl | 8.5 | 11.2 | 9.8 | 65.4 |

| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 | 5.2 |

Visualizations

Experimental Workflows

Caption: Synthetic workflow for generating derivatives.

Caption: Biological screening workflow.

Signaling Pathways

Caption: EGFR signaling pathway inhibition.[1][2][3][4]

Caption: p38 MAPK signaling pathway inhibition.[5][6][7][8][9]

References

- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Methyl 4-imidazolecarboxylate as a Versatile Precursor for Novel Antiplatelet Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-imidazolecarboxylate in the synthesis of novel antiplatelet agents. Imidazole-based compounds have emerged as a promising class of molecules with significant potential in cardiovascular drug discovery due to their diverse biological activities.[1][2][3] this compound, a readily available and versatile building block, serves as a key starting material for the development of potent inhibitors of platelet aggregation.[4]

Introduction to Platelet Aggregation and Therapeutic Intervention

Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to the formation of thrombi, precipitating acute cardiovascular events such as myocardial infarction and stroke.[5] Antiplatelet drugs are therefore a cornerstone of cardiovascular disease management.[5] These agents function by targeting various signaling pathways involved in platelet activation and aggregation.[6][7] Key mechanisms include the inhibition of cyclooxygenase-1 (COX-1) to block thromboxane (B8750289) A2 (TXA2) production, antagonism of the P2Y₁₂ adenosine (B11128) diphosphate (B83284) (ADP) receptor, and blockade of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[5][6][8]

Imidazole (B134444) derivatives have demonstrated the ability to interfere with these pathways, exhibiting activities such as COX-1 inhibition, phosphodiesterase inhibition, and thromboxane A2 synthetase inhibition.[9][10][11][12] The imidazole scaffold provides a versatile platform for structural modifications to optimize potency and selectivity against various platelet receptors.[9][10]

Synthesis of Imidazole-Based Antiplatelet Agents

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including antiplatelet agents.[4] The general synthetic strategy involves modifications at the N-1 and C-5 positions of the imidazole ring, often introducing arylalkyl and sulfonamido groups, respectively, to generate compounds with significant antiplatelet activity.[9][10]

Representative Synthetic Scheme:

The following diagram illustrates a general workflow for the synthesis of 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides, which have shown potent antiplatelet activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Antiplatelet drugs | The Medical Journal of Australia [mja.com.au]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]